molecular formula C19H31N5O8S B1244703 (4aR,6S,7R,7aS)-7-[2-((2S,3S)-2-Amino-3-methyl-pentanoylsulfamoyl)-acetylamino]-4-carbamoyl-6-hydroxy-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-[2]pyrindine-7-carboxylic acid

(4aR,6S,7R,7aS)-7-[2-((2S,3S)-2-Amino-3-methyl-pentanoylsulfamoyl)-acetylamino]-4-carbamoyl-6-hydroxy-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-[2]pyrindine-7-carboxylic acid

Cat. No. B1244703
M. Wt: 489.5 g/mol
InChI Key: HDXFGBFIEQUETL-IVWWPFAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aR,6S,7R,7aS)-7-[2-((2S,3S)-2-Amino-3-methyl-pentanoylsulfamoyl)-acetylamino]-4-carbamoyl-6-hydroxy-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-[2]pyrindine-7-carboxylic acid is a natural product found in Streptomyces with data available.

Scientific Research Applications

Isoleucyl tRNA Synthetase Inhibition

One of the key applications of this compound is in inhibiting isoleucyl tRNA synthetase. Research has shown that similar compounds, SB-203207 and SB-203208, isolated from Streptomyces sp., act as inhibitors of this enzyme. These compounds are structurally related to altemicidin and have potential implications in antimicrobial therapy (Houge-Frydrych, Gilpin, Skett, & Tyler, 2000).

Synthesis of Novel Amino Acids

The compound is closely related to other complex amino acids that have been synthesized for various applications. For instance, the synthesis of N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine, which are derivatives of 2-amino-5-hydroxy-2-methylpentanoic acid, indicates the compound's relevance in the synthesis of unique amino acids with potential pharmaceutical applications (Maehr & Leach, 1978).

Potential in Antibacterial Agents

Research has also demonstrated the synthesis of related compounds, such as 1 beta-Methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems, which have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that our compound of interest may have similar applications in developing new antibacterial agents (Ohtake et al., 1997).

properties

Product Name

(4aR,6S,7R,7aS)-7-[2-((2S,3S)-2-Amino-3-methyl-pentanoylsulfamoyl)-acetylamino]-4-carbamoyl-6-hydroxy-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-[2]pyrindine-7-carboxylic acid

Molecular Formula

C19H31N5O8S

Molecular Weight

489.5 g/mol

IUPAC Name

(4aR,6S,7R,7aS)-7-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]sulfamoyl]acetyl]amino]-4-carbamoyl-6-hydroxy-2-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid

InChI

InChI=1S/C19H31N5O8S/c1-4-9(2)15(20)17(28)23-33(31,32)8-14(26)22-19(18(29)30)12-7-24(3)6-11(16(21)27)10(12)5-13(19)25/h6,9-10,12-13,15,25H,4-5,7-8,20H2,1-3H3,(H2,21,27)(H,22,26)(H,23,28)(H,29,30)/t9-,10-,12+,13-,15-,19+/m0/s1

InChI Key

HDXFGBFIEQUETL-IVWWPFAYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)CC(=O)N[C@]1([C@H](C[C@@H]2[C@H]1CN(C=C2C(=O)N)C)O)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NS(=O)(=O)CC(=O)NC1(C(CC2C1CN(C=C2C(=O)N)C)O)C(=O)O)N

synonyms

SB 203207
SB-203207

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aR,6S,7R,7aS)-7-[2-((2S,3S)-2-Amino-3-methyl-pentanoylsulfamoyl)-acetylamino]-4-carbamoyl-6-hydroxy-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-[2]pyrindine-7-carboxylic acid
Reactant of Route 2
(4aR,6S,7R,7aS)-7-[2-((2S,3S)-2-Amino-3-methyl-pentanoylsulfamoyl)-acetylamino]-4-carbamoyl-6-hydroxy-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-[2]pyrindine-7-carboxylic acid
Reactant of Route 3
(4aR,6S,7R,7aS)-7-[2-((2S,3S)-2-Amino-3-methyl-pentanoylsulfamoyl)-acetylamino]-4-carbamoyl-6-hydroxy-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-[2]pyrindine-7-carboxylic acid
Reactant of Route 4
(4aR,6S,7R,7aS)-7-[2-((2S,3S)-2-Amino-3-methyl-pentanoylsulfamoyl)-acetylamino]-4-carbamoyl-6-hydroxy-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-[2]pyrindine-7-carboxylic acid
Reactant of Route 5
(4aR,6S,7R,7aS)-7-[2-((2S,3S)-2-Amino-3-methyl-pentanoylsulfamoyl)-acetylamino]-4-carbamoyl-6-hydroxy-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-[2]pyrindine-7-carboxylic acid
Reactant of Route 6
(4aR,6S,7R,7aS)-7-[2-((2S,3S)-2-Amino-3-methyl-pentanoylsulfamoyl)-acetylamino]-4-carbamoyl-6-hydroxy-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-[2]pyrindine-7-carboxylic acid

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